
Cetrimonium bromide
Overview
Description
Cetrimonium bromide (CTAB), also known as hexadecyltrimethylammonium bromide (IUPAC name), is a cationic quaternary ammonium surfactant with the chemical formula $ \text{(C}{16}\text{H}{33}\text{)N(CH}3\text{)}3\text{Br} $. It is widely used for its bactericidal, antifungal, and surfactant properties in cosmetics, hygiene products, and industrial applications . CTAB is notable for its role in DNA extraction due to its ability to lyse cell membranes and precipitate nucleic acids . However, its safety profile remains controversial, with emerging concerns about phytotoxicity, environmental persistence, and cytotoxicity in mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetrimonium bromide can be synthesized by reacting hexadecyl bromide with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through multiple purification steps, including filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Cetrimonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micelle formation in aqueous solutions, which is a physical process rather than a chemical reaction .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.
Micelle Formation: Occurs in aqueous solutions at concentrations above the critical micelle concentration, which is around 1 mM.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions would produce hexadecyltrimethylammonium hydroxide.
Micelle Formation: Results in the formation of micelles, which are aggregates of surfactant molecules.
Scientific Research Applications
Pharmaceutical Applications
Cetrimonium bromide is recognized for its antiseptic properties and has been investigated for its potential in cancer treatment.
- Anticancer Activity : Recent studies have shown that this compound exhibits significant anticancer effects, particularly against human hepatic adenocarcinoma cells (SK-HEP-1). It inhibits cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT), such as matrix metalloproteinases and various signaling pathways (e.g., TGF-β, MAPK) .
- Mechanism of Action : The compound alters the morphology of cancer cells and reduces their invasive capabilities. It has been suggested that this compound may act synergistically with other therapeutic agents, enhancing their efficacy against cancer cells while minimizing toxicity to normal cells .
Cosmetic Industry
This compound is widely used in cosmetics due to its surfactant and conditioning properties.
- Hair Care Products : It serves as an effective conditioning agent in shampoos and conditioners, providing antistatic properties and improving the texture of hair. Its ability to reduce frizz and enhance shine makes it a popular ingredient in hair care formulations .
- Skin Care Formulations : In skin care products, this compound acts as a preservative and antimicrobial agent, helping to maintain product stability and safety by preventing microbial growth .
Microbiological Applications
This compound has been utilized in microbiological research for its bactericidal properties.
- Bacterial Studies : Research has demonstrated that this compound can effectively kill various bacterial strains, including Staphylococcus aureus and Escherichia coli. Electron microscopy studies revealed that high concentrations of this compound cause significant morphological changes in bacterial cells, leading to cell death .
- Antimicrobial Synergy : this compound has been shown to enhance the antibacterial effects of other compounds when used in combination therapies, which is particularly beneficial in treating resistant strains of bacteria .
Environmental Applications
The biodegradation of this compound is an area of growing interest due to its environmental implications.
- Biodegradation Pathways : Recent studies employing tri-omics approaches have identified key metabolites produced during the biodegradation of this compound by microbial communities. This research highlights the potential for using this compound in bioremediation strategies for organic pollutants .
Summary Table of Applications
Case Studies
- Inhibition of Hepatic Cancer Cell Migration :
- Microbial Morphological Changes :
- Biodegradation Mechanisms :
Mechanism of Action
Cetrimonium bromide exerts its effects primarily through its surfactant properties. It disrupts cell membranes by interacting with the lipid bilayer, leading to cell lysis . This mechanism is particularly effective against bacteria and fungi. In addition, it can induce apoptosis in certain cancer cells by inhibiting H±ATP synthase activity and causing mitochondrial membrane potential depolarization .
Comparison with Similar Compounds
Cetrimonium bromide belongs to the quaternary ammonium compounds (QACs), a class of cationic surfactants. Below is a detailed comparison with structurally and functionally similar QACs:
Structural and Functional Similarities
Compound | Chemical Structure | Key Applications |
---|---|---|
This compound | $ \text{(C}{16}\text{H}{33}\text{)N(CH}3\text{)}3\text{Br} $ | Cosmetics, DNA extraction, antimicrobials |
Benzalkonium chloride (BAK) | $ \text{(C}{12-14}\text{H}{25-29}\text{)N(CH}3\text{)}3\text{Cl} $ | Disinfectants, preservatives |
Cetylpyridinium chloride (CPC) | $ \text{(C}{16}\text{H}{33}\text{)C}5\text{H}5\text{NCl} $ | Oral care products, antiseptics |
Cetrimonium chloride | $ \text{(C}{16}\text{H}{33}\text{)N(CH}3\text{)}3\text{Cl} $ | Hair conditioners, antistatic agents |
Key Observations :
- This compound and cetrimonium chloride differ only in their counterions (Br⁻ vs. Cl⁻), leading to slight variations in solubility and antimicrobial efficacy .
- Benzalkonium chloride has a variable alkyl chain length ($ \text{C}{12-14} $), making it less hydrophobic than CTAB ($ \text{C}{16} $) and thus more suited for aqueous disinfectants .
- Cetylpyridinium chloride contains a pyridinium ring, enhancing its affinity for oral mucosa and efficacy in dental products .
Phytotoxicity and Environmental Impact
This compound exhibits significant phytotoxicity, inhibiting seed germination and root elongation in Lactuca sativa and Brassica campestris at concentrations as low as 0.01 mg/L . At 1000 mg/L , it completely halts germination . By contrast, studies on other QACs like benzalkonium chloride show similar phytotoxic effects but at higher thresholds (e.g., 10 mg/L for root inhibition) .
Mechanistic Differences :
- CTAB disrupts chlorophyll synthesis and increases antioxidant enzyme activity (e.g., superoxide dismutase, SOD), indicating oxidative stress in plants .
- Unlike herbicides, CTAB’s phytotoxicity is linked to bromine residues in soil, which are more persistent than chloride-based QACs .
Antimicrobial and Antiviral Activity
Compound | EC50 (μM) for Antiviral Activity | CC50 (μM) for Cytotoxicity | Selectivity Index (CC50/EC50) |
---|---|---|---|
This compound | 2.232 | 7.878 | 3.53 |
Cetylpyridinium chloride | 0.455 | 7.195 | 15.81 |
Benzalkonium chloride | Not reported | ~10.0 (mammalian cells) | N/A |
Key Findings :
- Cetylpyridinium chloride has a higher antiviral selectivity index than CTAB, likely due to its pyridinium ring enhancing membrane disruption .
- CTAB’s cytotoxicity in mammalian cells (e.g., macrophages) limits its therapeutic use, whereas benzalkonium chloride is better tolerated in topical formulations .
Cross-Reactivity and Allergenic Potential
CTAB shares structural similarities with other QACs, leading to cross-reactivity in allergic contact dermatitis:
Biological Activity
Cetrimonium bromide (CTAB) is a quaternary ammonium compound widely recognized for its antimicrobial properties and potential therapeutic applications. This article explores the biological activity of CTAB, focusing on its mechanisms of action, effects on various cell types, and implications for health and safety.
CTAB is a cationic surfactant known for its ability to disrupt microbial cell membranes, leading to cell lysis. Its mechanism primarily involves:
- Membrane Disruption : CTAB interacts with the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of intracellular components .
- Oxidative Stress Induction : Studies have shown that CTAB treatment in Escherichia coli leads to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which contribute to bacterial cell death .
Antimicrobial Activity
CTAB exhibits potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is influenced by concentration and exposure time. Key findings include:
- Bacterial Inhibition : CTAB has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it induced superoxide stress in E. coli, leading to significant oxidative damage .
- Fungal Activity : The compound also displays antifungal properties, making it suitable for use in various antimicrobial formulations.
Therapeutic Applications
Recent research has identified CTAB as a potential therapeutic agent in oncology:
- Cancer Treatment : CTAB has been evaluated for its anticancer properties, particularly in head and neck cancer. It was found to enhance the efficacy of standard chemotherapy agents like cisplatin and gamma radiation while exhibiting selective cytotoxicity towards cancer cells over normal fibroblasts .
- Mechanisms in Cancer Cells : CTAB inhibits epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells by modulating TGF-β signaling pathways, thus reducing cell migration and invasion .
Safety Profile and Toxicological Data
Despite its beneficial properties, CTAB's safety profile requires careful consideration:
- Embryotoxicity : Animal studies have indicated that CTAB can be embryotoxic and teratogenic at certain doses. For example, intraperitoneal administration in mice resulted in adverse developmental outcomes .
- Dermal Reactions : Repeated exposure to CTAB has shown minimal sensitization reactions but can cause irritation during induction phases .
Case Studies and Research Findings
Several case studies highlight the biological activity of CTAB:
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
Record name | Cetrimonium bromide [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5037028 | |
Record name | Hexadecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-09-0, 8044-71-1 | |
Record name | Hexadecyltrimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetrimonium bromide [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetrimide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetrimonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cetrimonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexadecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cetrimonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CETRIMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64N7M9BWR | |
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Synthesis routes and methods
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